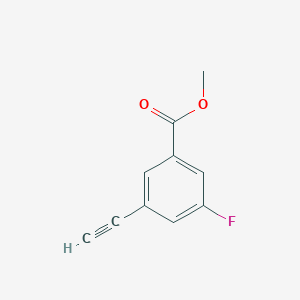![molecular formula C39H74NaO10P B12077216 sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound with a molecular formula of C42H80NaO10P. This compound is a type of phospholipid, which plays a crucial role in various biological processes, including cell membrane structure and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves the esterification of glycerol with fatty acids, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Esterification: Glycerol is reacted with octadec-9-enoic acid and pentadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride. This step is typically conducted under controlled pH conditions to ensure the formation of the phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the final product’s purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the ester bonds, converting them back to alcohols and fatty acids. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides; reactions are performed under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of glycerol and fatty acids.
Substitution: Formation of alkylated phospholipids.
科学研究应用
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用机制
The compound exerts its effects primarily through its incorporation into cell membranes. The amphiphilic nature allows it to integrate into the lipid bilayer, influencing membrane fluidity and permeability. It can also interact with membrane proteins, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate: Similar structure but with different fatty acid chains.
Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(stearoyloxy)propyl phosphate: Contains polyunsaturated fatty acids, leading to different physical properties.
Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z)-9-octadecenoyloxy]-3-(stearoyloxy)propyl phosphate: Another variant with different fatty acid composition.
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate lies in its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane characteristics.
属性
分子式 |
C39H74NaO10P |
|---|---|
分子量 |
757.0 g/mol |
IUPAC 名称 |
sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-39(43)49-37(35-48-50(44,45)47-33-36(41)32-40)34-46-38(42)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,36-37,40-41H,3-16,19-35H2,1-2H3,(H,44,45);/q;+1/p-1/b18-17-;/t36?,37-;/m1./s1 |
InChI 键 |
HKNXLLMTWZHFCS-RDHWLLTBSA-M |
手性 SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)

![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)

